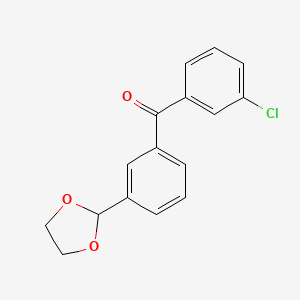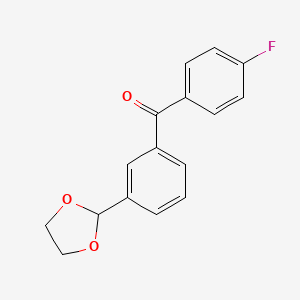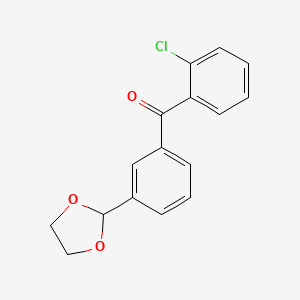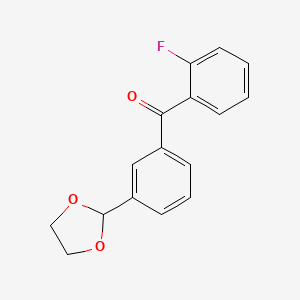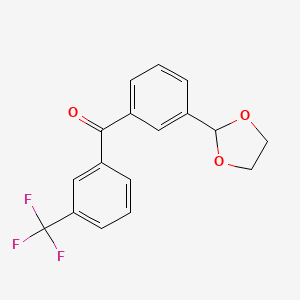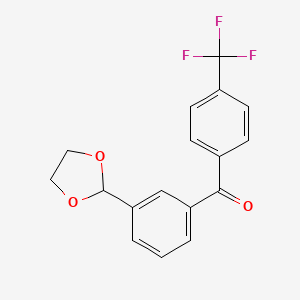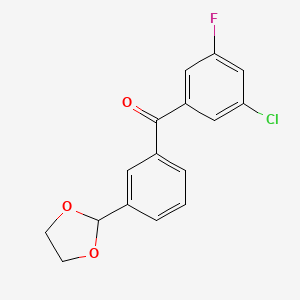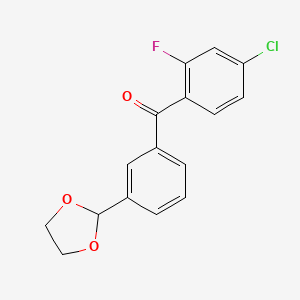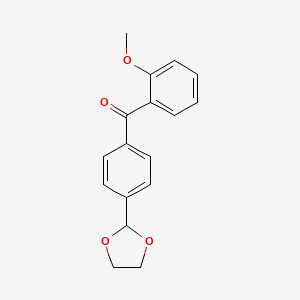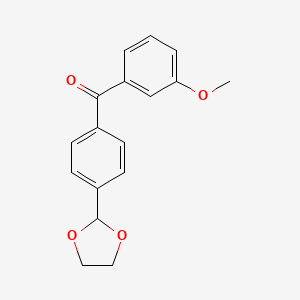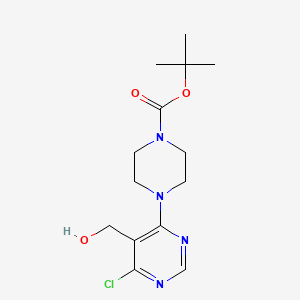
4-(6-cloro-5-(hidroximetil)-4-pirimidinil)tetrahidro-1(2H)-pirazinocarboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl substituted heterocyclic compounds, which can provide insights into the chemical behavior and properties of the compound . These compounds are often of interest due to their potential biological activities and their use as intermediates in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of tert-butyl substituted compounds typically involves multi-step reactions, starting from simple precursors. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Similarly, the synthesis of tert-butyl substituted pyrazoles can be achieved by reacting tert-butylhydrazine hydrochloride with various alkenones in the presence of different reaction media . These methods could potentially be adapted for the synthesis of tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate.
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For instance, the molecular structure of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide was investigated using Gaussian09 software, and the stability of the molecule was analyzed using NBO analysis . X-ray studies have also been used to determine the crystal structure of related compounds, revealing details such as the orientation of side chains and the presence of hydrogen bonding .
Chemical Reactions Analysis
Tert-butyl substituted compounds can participate in various chemical reactions. For example, tert-butyl amides can undergo cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall electronic delocalization within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are closely related to their molecular structure. For instance, the presence of tert-butyl groups can increase the steric bulk, affecting the compound's solubility and reactivity. The electronic properties, such as the distribution of electron density and the energy of the frontier molecular orbitals (HOMO and LUMO), can be assessed through computational methods and are important for understanding the compound's reactivity and potential non-linear optical properties . The crystal structure analysis can provide information on the compound's density and molecular packing, which are important for material properties .
Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se utiliza en la investigación proteómica, donde sirve como bloque de construcción para la síntesis de moléculas más complejas. Su estructura es propicia para modificaciones que pueden ayudar en el estudio de las interacciones y funciones de las proteínas .
Desarrollo de Agentes Antibacterianos
La investigación indica un potencial para este compuesto en el desarrollo de agentes antibacterianos. Se ha probado contra varias cepas bacterianas, mostrando promesa como parte de nuevos tratamientos para infecciones .
Investigación sobre el Tratamiento de la Tuberculosis
El compuesto se ha identificado como crucial en la supervivencia de Mycobacterium tuberculosis en condiciones hipóxicas. Esto sugiere su papel en el desarrollo de nuevas estrategias terapéuticas para el tratamiento de la tuberculosis .
Estudios de Vasodilatación
En la investigación cardiovascular, se ha demostrado que los derivados de este compuesto inducen vasodilatación en estudios arteriales. Esta aplicación es significativa para desarrollar tratamientos para enfermedades vasculares .
Cristalografía y Análisis Estructural
Se ha determinado la estructura cristalina del compuesto, lo que ayuda a comprender su comportamiento y propiedades químicas. Esta información es valiosa para diseñar moléculas con características deseadas .
Síntesis y Diseño de Medicamentos
Debido a sus grupos funcionales reactivos, este compuesto se utiliza en la síntesis de varios medicamentos. Su versatilidad lo convierte en un activo valioso en la química medicinal para crear nuevos agentes farmacológicos .
Seguridad y Manipulación Química
El perfil de seguridad del compuesto se ha documentado, proporcionando información esencial para su manipulación y almacenamiento en entornos de laboratorio. Esto garantiza prácticas de investigación seguras cuando se trabaja con el químico .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-[6-chloro-5-(hydroxymethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-10(8-20)11(15)16-9-17-12/h9,20H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMZXONHGLMRMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126343 |
Source


|
| Record name | 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017782-56-7 |
Source


|
| Record name | 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

